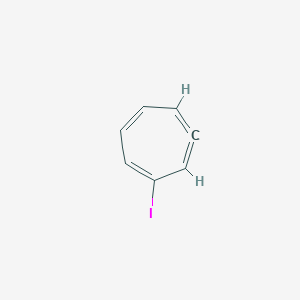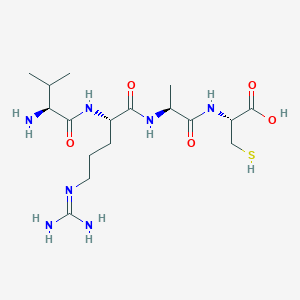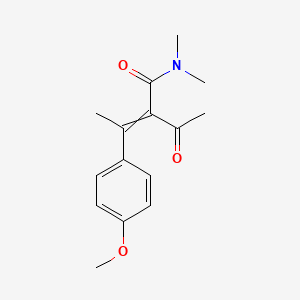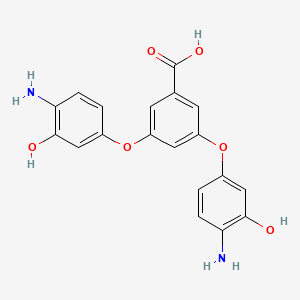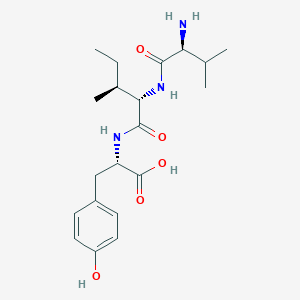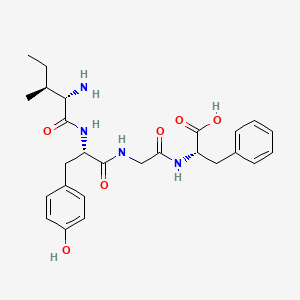![molecular formula C18H24N2S5 B14209696 2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]- CAS No. 816445-60-0](/img/structure/B14209696.png)
2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- typically involves the reaction of 2-aminothiophenol with 2-propanethiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield simpler thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction and conditions used.
科学研究应用
2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying protein interactions and enzyme mechanisms.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- involves its interaction with various molecular targets and pathways. The thiol groups can form covalent bonds with proteins and enzymes, affecting their function and activity. The amino groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 2-Propanethiol, 1,1’-thiobis[3-chloro-]
- 2-Propenoic acid, 1,1’-[thiobis(4,1-phenylenethio-2,1-ethanediyl)] ester
Uniqueness
Compared to similar compounds, 2-Propanethiol, 1,1’-thiobis[3-[(2-aminophenyl)thio]- stands out due to its unique combination of thiol and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
816445-60-0 |
|---|---|
分子式 |
C18H24N2S5 |
分子量 |
428.7 g/mol |
IUPAC 名称 |
1-(2-aminophenyl)sulfanyl-3-[3-(2-aminophenyl)sulfanyl-2-sulfanylpropyl]sulfanylpropane-2-thiol |
InChI |
InChI=1S/C18H24N2S5/c19-15-5-1-3-7-17(15)24-11-13(21)9-23-10-14(22)12-25-18-8-4-2-6-16(18)20/h1-8,13-14,21-22H,9-12,19-20H2 |
InChI 键 |
NUYLJJJICXCKQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N)SCC(CSCC(CSC2=CC=CC=C2N)S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane](/img/structure/B14209615.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
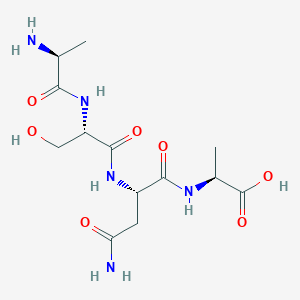

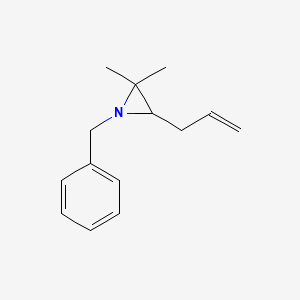
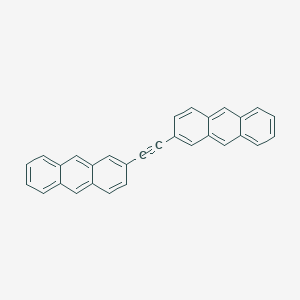
![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
